3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine
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Overview
Description
3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine is a chemical compound with the molecular formula C13H9ClN2O It is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and a pyridine ring with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chlorobenzoic acid, under acidic conditions.
Substitution Reaction: The chlorinated benzoxazole is then subjected to a nucleophilic substitution reaction with 2-bromopyridine in the presence of a base like potassium carbonate to form the desired product.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-1,3-benzoxazol-2-yl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Contains additional chlorine atoms and a sulfonamide group.
Uniqueness
3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine is unique due to its specific combination of a benzoxazole ring, a chlorine atom, and a methylated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-15-12-9(3-2-6-16-12)13-17-10-7-8(14)4-5-11(10)18-13/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLHVRQSEJZUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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